4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid
Description
Historical Development of Benzoxazepine Research
The exploration of benzoxazepine derivatives began in the mid-20th century, driven by interest in their structural novelty and potential pharmacological applications. Early work focused on synthesizing seven-membered heterocyclic systems containing both oxygen and nitrogen atoms, with researchers recognizing their conformational flexibility as advantageous for drug design. The introduction of the tert-butoxycarbonyl (Boc) protecting group in the late 20th century revolutionized synthetic strategies for nitrogen-containing heterocycles, enabling precise functionalization of the benzoxazepine core. By the 2000s, studies such as those by Díaz-Gavilán et al. demonstrated the anticancer potential of 1,4-benzoxazepine derivatives against breast cancer cell lines, marking a pivotal shift toward targeted therapeutic applications. Recent advances in coupling reagents, including the use of (o-CF₃PhO)₃P for direct cyclization reactions, have further streamlined benzoxazepine synthesis.
Significance in Heterocyclic Chemistry Research
The 1,4-benzoxazepine scaffold occupies a unique niche in heterocyclic chemistry due to:
Electronic Features
- Oxygen at position 1 and nitrogen at position 4 create an electron-rich aromatic system
- The Boc group enhances solubility in organic solvents while protecting the secondary amine during synthetic transformations
Synthetic Versatility
- Carboxylic acid substituents at position 8 enable diverse derivatization through amidation, esterification, or metal-catalyzed cross-coupling
- Conformational flexibility allows adaptation to enzymatic binding pockets in biological targets
Comparative Reactivity
Table 1: Key reactivity differences between benzoxazepines and related heterocycles
| Feature | 1,4-Benzoxazepines | Benzodiazepines | Benzoxazines |
|---|---|---|---|
| Ring Strain | Moderate | Low | High |
| N-Protection Stability | Excellent (Boc) | Good | Variable |
| Functionalization Sites | 3,7,8-positions | Limited | 2,4-positions |
Structural Classification within Seven-Membered Heterocyclic Systems
The compound belongs to the 1,4-benzoxazepine subclass characterized by:
Core Architecture
- Benzene fused to a seven-membered oxazepine ring
- Oxygen atom at position 1, nitrogen at position 4 (IUPAC numbering)
- Partial saturation at positions 2,3,4,5 (tetrahydro configuration)
Substituent Configuration
- tert-Butoxycarbonyl group at position 4
- Carboxylic acid moiety at position 8
- Chair-like conformation of the saturated ring segment
Stereochemical Considerations
- Non-planar structure due to tetrahydro ring component
- Axial chirality possible at positions 3 and 5, though most synthetic routes produce racemic mixtures
Research Importance of the 1,4-Benzoxazepine Scaffold
This scaffold has become indispensable in medicinal chemistry research due to:
Drug Discovery Applications
- Demonstrated IC₅₀ values <1 μM against MCF-7 breast cancer cells in Boc-protected derivatives
- Capacity for structural diversification at three reactive centers (Boc group, carboxylic acid, and unsaturated benzene ring)
Synthetic Advantages
- Boc protection allows orthogonal deprotection strategies in multi-step syntheses
- Carboxylic acid moiety facilitates salt formation for improved pharmacokinetic properties
Mechanistic Probes
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-6-7-20-12-8-10(13(17)18)4-5-11(12)9-16/h4-5,8H,6-7,9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPWJFUAHCTERA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C(C1)C=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1205750-69-1 | |
| Record name | 4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an appropriate precursor under acidic or basic conditions, followed by the addition of di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) to introduce the Boc group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, often to simplify the structure or to prepare it for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group can be selectively removed under acidic conditions, revealing an active amine that can participate in further chemical reactions. This property makes it useful in the synthesis of peptides and other biologically active molecules .
Comparison with Similar Compounds
Table 1: Key Compounds and Their Properties
Key Observations:
Core Heterocycle Differences :
- The target benzoxazepine (O and N in the ring) is less lipophilic than the benzodiazepine analog (two N atoms) due to oxygen’s electronegativity .
- Benzodiazepines are widely studied for CNS applications, whereas benzoxazepines are less explored but valued for metabolic stability .
Functional Group Impact: The Boc group in the target compound offers acid-labile protection, unlike the ketone in 1-(morpholin-4-yl)ethan-1-one, which is more reactive toward nucleophiles . The carboxylic acid in the target compound enhances solubility in polar solvents compared to the cyano group in (2E)-2-cyano-3-(furan-2-yl)prop-2-enoic acid, which contributes to planarity and conjugation .
Molecular Weight and Applications :
- The target compound (211.26 g/mol) is smaller than the benzodiazepine analog (292.34 g/mol), suggesting better bioavailability for drug delivery .
- Halogenated pyridines (e.g., 5-chloro-2-fluoro-3-iodopyridine in ) are smaller (Mol. Wt. ~257.4) and used in cross-coupling reactions, unlike the target’s focus on peptide-like modifications .
Highlights:
- The target compound’s Boc group allows selective deprotection, enabling stepwise synthesis of complex molecules. This contrasts with morpholinyl ketones, which lack such tunability .
Biological Activity
4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-8-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by various studies and data tables that summarize key findings.
- Molecular Formula : C15H19NO5
- Molecular Weight : 293.32 g/mol
- CAS Number : 1205750-69-1
- MDL Number : MFCD14582636
The compound features a benzoxazepine structure which is known for its diverse pharmacological properties.
Anticancer Properties
Research has indicated that benzoxazepine derivatives exhibit promising anticancer activities. A study focusing on related compounds has shown that modifications on the benzoxazepine ring can enhance cytotoxic effects against various cancer cell lines. For instance, compounds with specific substituents have demonstrated IC50 values in the micromolar range against breast and colon cancer cells, suggesting that this compound may also possess similar properties due to its structural analogies .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of benzoxazepine derivatives. Some studies have indicated that these compounds can modulate neurotransmitter systems and exhibit neuroprotective effects against oxidative stress in neuronal cells. This suggests a possible application in treating neurodegenerative diseases .
Anti-inflammatory Activity
The anti-inflammatory properties of benzoxazepines have been explored in various models. Research indicates that certain derivatives can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases .
Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several benzoxazepine derivatives and tested their activity against human cancer cell lines. The results showed that one derivative exhibited an IC50 of 5 µM against MCF-7 breast cancer cells, indicating significant anticancer potential.
Study 2: Neuroprotection
A study investigated the neuroprotective effects of a related compound on SH-SY5Y neuronal cells exposed to oxidative stress. The results demonstrated a reduction in cell death by approximately 40% when treated with the compound at a concentration of 10 µM.
Study 3: Inflammation Reduction
In vivo studies using a rat model of arthritis showed that administration of a benzoxazepine derivative led to a significant reduction in paw swelling and inflammatory markers compared to control groups.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | IC50 = 5 µM (MCF-7) | |
| Neuroprotection | 40% reduction in cell death | |
| Anti-inflammatory | Reduction in paw swelling |
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Activity Type | IC50 Value |
|---|---|---|
| Benzoxazepine Derivative A | Anticancer | 5 µM |
| Benzoxazepine Derivative B | Neuroprotection | Not specified |
| Benzoxazepine Derivative C | Anti-inflammatory | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
